2-Chloro-6-(4-fluorophenoxy)pyridine
Description
Contextualization of Halogenated Pyridine (B92270) Ethers in Organic Chemistry
Halogenated pyridine ethers are a class of compounds that incorporate a pyridine ring substituted with one or more halogen atoms and at least one ether linkage. These molecules are significant in organic synthesis, primarily serving as key intermediates. The halogen atoms, such as the chlorine in 2-chloro-6-(4-fluorophenoxy)pyridine, act as versatile functional handles. They are susceptible to displacement through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. nih.gov The ether linkage, conversely, provides a stable connection between the pyridine core and another molecular fragment, in this case, the fluorophenoxy group. The synthesis of such compounds often involves the reaction of a dihalopyridine with a corresponding phenoxide, where the reactivity of the halogen positions can be selectively controlled.
Strategic Importance of the Pyridine Nucleus in Molecular Design
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs. nih.gov Its strategic importance stems from several key features. The nitrogen atom in the six-membered aromatic ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Furthermore, the pyridine nucleus is a bioisostere of a benzene (B151609) ring, but its electronic properties are distinct. The nitrogen atom withdraws electron density from the ring, influencing its reactivity and the pKa of nearby functional groups. nih.gov This modulation can enhance a drug candidate's metabolic stability, solubility, and permeability. nih.gov In this compound, the pyridine core serves as the central structural framework upon which the other functional components are built.
Role of Fluorine Substitution in Aromatic Systems for Chemical Reactivity
The introduction of fluorine into aromatic systems is a widely used strategy in modern drug design and materials science. Fluorine is the most electronegative element, and its substitution for hydrogen can profoundly alter a molecule's physicochemical properties. nih.gov Key effects include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. This can increase the half-life of a drug molecule in the body.
Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole and multipolar interactions with protein targets, potentially enhancing binding affinity. nih.gov
Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH. nih.gov
In the context of this compound, the fluorine atom on the phenoxy ring modifies the electronic properties of that entire substituent, which in turn influences its interaction with the pyridine ring and its potential binding partners.
Research Significance and Future Directions for Pyridine-Phenoxy Constructs
The combination of a pyridine nucleus and a phenoxy moiety creates a "pyridine-phenoxy" construct that is a recurring theme in the development of new bioactive compounds. The specific molecule, this compound, serves as a valuable intermediate or building block for creating a library of more complex derivatives.
Future research directions for compounds with this scaffold are likely to focus on several areas:
Medicinal Chemistry: Using the chlorine atom as a point for further functionalization, researchers can synthesize novel derivatives to screen for various biological activities, including as kinase inhibitors, antibacterial, or antiviral agents. The fluorinated phenoxy group would be a key element in structure-activity relationship (SAR) studies.
Agrochemicals: Similar to pharmaceuticals, the pyridine core is prevalent in herbicides and insecticides. New derivatives could be developed and tested for crop protection applications.
Materials Science: Pyridine-based molecules are explored for applications in organic electronics and coordination chemistry. The specific electronic properties imparted by the chloro and fluoro-substituents could be tuned for novel materials.
The significance of this compound lies in its potential as a starting material, embodying a pre-packaged combination of high-value chemical features for the efficient synthesis of novel and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(4-fluorophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-2-1-3-11(14-10)15-9-6-4-8(13)5-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFCEYSYHCCWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 4 Fluorophenoxy Pyridine and Analogues
Established Synthetic Routes to the 2-Chloro-6-(4-fluorophenoxy)pyridine Core
The creation of the this compound scaffold hinges on the coupling of two primary precursors: 2,6-dichloropyridine (B45657) and 4-fluorophenol (B42351). The methods to achieve this transformation are well-documented in the principles of organic synthesis.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) stands as a principal method for the synthesis of this compound. This reaction involves the displacement of one of the chlorine atoms of 2,6-dichloropyridine by the nucleophilic 4-fluorophenoxide ion. The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C6).
The general reaction proceeds by treating 2,6-dichloropyridine with 4-fluorophenol in the presence of a base. The base, typically a metal hydroxide (B78521) (e.g., NaOH, KOH) or a carbonate (e.g., K2CO3, Cs2CO3), serves to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures to facilitate the substitution.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Base | Solvent | Temperature (°C) |
| 2,6-Dichloropyridine | 4-Fluorophenol | K2CO3 | DMF | 100-150 |
| 2,6-Dichloropyridine | 4-Fluorophenol | NaH | THF | 60-80 |
| 2,6-Dichloropyridine | 4-Fluorophenol | Cs2CO3 | Dioxane | 100 |
The regioselectivity of this reaction is a key consideration. Due to the symmetrical nature of 2,6-dichloropyridine, the initial substitution can occur at either the C2 or C6 position, leading to the desired monosubstituted product. Controlling the stoichiometry of the reactants is crucial to minimize the formation of the disubstituted byproduct, 2,6-bis(4-fluorophenoxy)pyridine.
Transition Metal-Catalyzed Coupling Approaches
In instances where nucleophilic aromatic substitution is sluggish or requires harsh conditions, transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the aryl ether bond.
The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming C-O bonds. wikipedia.org In this approach, 2,6-dichloropyridine is reacted with 4-fluorophenol in the presence of a copper catalyst, often copper(I) iodide (CuI) or copper(I) oxide (Cu2O), and a base. wikipedia.org The reaction typically requires high temperatures and a polar, high-boiling solvent. wikipedia.org Modern variations of the Ullmann reaction may employ ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, to facilitate the catalytic cycle at lower temperatures. chim.it
The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile and milder alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org This methodology involves the reaction of an aryl halide with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would entail the coupling of 2,6-dichloropyridine with 4-fluorophenol. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or BrettPhos often being employed. libretexts.org
Table 2: Comparison of Transition Metal-Catalyzed Reactions
| Reaction | Catalyst | Ligand (example) | Base (example) | Key Features |
| Ullmann Condensation | CuI, Cu2O | 1,10-Phenanthroline | K2CO3 | Often requires high temperatures; cost-effective metal catalyst. |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | XPhos, BINAP | NaOtBu, Cs2CO3 | Milder reaction conditions; broad substrate scope; sensitive to air and moisture. wikipedia.orgresearchgate.net |
Precursor Synthesis and Functional Group Transformations
The primary precursors for the synthesis of this compound are 2,6-dichloropyridine and 4-fluorophenol.
2,6-Dichloropyridine is commercially available but can also be synthesized from pyridine. The direct chlorination of pyridine at high temperatures can yield a mixture of chlorinated pyridines, including 2,6-dichloropyridine. wikipedia.orggoogle.com Alternatively, it can be prepared from 2,6-dihydroxypyridine (B1200036) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl3).
4-Fluorophenol can be synthesized through several routes. One common laboratory method involves the diazotization of 4-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. Another approach is the oxidation of p-fluorophenylboronic acid. chemicalbook.comguidechem.com Industrial synthesis may involve the hydrolysis of 1-chloro-4-fluorobenzene (B165104) under high pressure and temperature.
Exploration of Reaction Mechanisms in Phenoxy-Pyridine Bond Formation
The formation of the phenoxy-pyridine bond in this compound is governed by distinct reaction mechanisms depending on the chosen synthetic route.
Mechanistic Insights into Aryl Ether Synthesis
In the context of nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the 4-fluorophenoxide nucleophile on the electron-deficient carbon atom of the pyridine ring bearing a chlorine atom. This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the electronegative nitrogen atom. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.
The mechanism of transition metal-catalyzed aryl ether synthesis is more complex and varies with the metal used. In the copper-catalyzed Ullmann reaction , the precise mechanism is still a subject of some debate, but it is generally believed to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the 2,6-dichloropyridine. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired aryl ether and regenerate the copper(I) catalyst. wikipedia.org
The palladium-catalyzed Buchwald-Hartwig C-O coupling follows a well-established catalytic cycle. The cycle begins with the oxidative addition of the aryl halide (2,6-dichloropyridine) to a palladium(0) complex. The resulting palladium(II) complex then undergoes reaction with the 4-fluorophenoxide, coordinated to the palladium center. The final step is a reductive elimination from the palladium(II) complex to yield the this compound product and regenerate the palladium(0) catalyst. wikipedia.org
Influence of Leaving Group and Substituent Effects on Reaction Kinetics
The kinetics of the phenoxy-pyridine bond formation are significantly influenced by the nature of the leaving group and the electronic effects of the substituents on both the pyridine and the phenol rings.
In SNAr reactions, the nature of the leaving group has a somewhat counterintuitive effect on the reaction rate. The rate order is often F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com A more electronegative atom like fluorine makes the carbon to which it is attached more electrophilic, thus accelerating the attack by the nucleophile. stackexchange.com Therefore, while chloride is a good leaving group, a fluoride (B91410) at the same position would likely lead to a faster SNAr reaction.
The substituents on both aromatic rings also play a crucial role. The electron-withdrawing nature of the nitrogen atom in the pyridine ring is essential for activating the ring towards nucleophilic attack. The presence of a second chlorine atom in 2,6-dichloropyridine further enhances this activation. On the nucleophile side, the fluorine atom on the 4-fluorophenol has a dual electronic effect. Its strong -I (inductive) effect withdraws electron density, which slightly decreases the nucleophilicity of the phenoxide compared to unsubstituted phenoxide. However, its +M (mesomeric) effect can donate electron density to the aromatic ring. In the context of the phenoxide nucleophilicity, the inductive effect is generally more dominant.
For transition metal-catalyzed reactions, the reactivity of the aryl halide often follows the order I > Br > Cl, which is related to the bond dissociation energies and the ease of oxidative addition. Therefore, for a Buchwald-Hartwig coupling, 2,6-dibromopyridine (B144722) would be expected to be more reactive than 2,6-dichloropyridine. The electronic nature of the substituents on both coupling partners also influences the rates of oxidative addition and reductive elimination.
Advanced Synthetic Procedures and Methodological Innovations
The construction of the 2-chloro-6-aryloxypyridine scaffold can be approached through various synthetic strategies. Modern methodologies often focus on efficiency, selectivity, and the reduction of synthetic steps.
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates and reducing waste. While a specific one-pot synthesis for this compound is not extensively documented in dedicated literature, analogous methodologies for related 2,6-disubstituted pyridines can be extrapolated.
For instance, a general approach could involve the reaction of a suitable pyridine precursor, such as 2,6-dichloropyridine, with 4-fluorophenol in a one-pot fashion. The regioselectivity of the substitution would be a critical factor to control.
A plausible one-pot approach could involve the tandem condensation of α-sulfonyl ketones and methyl ketones, which has been shown to produce diverse sulfonyl pyridazines in high yields through a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org Adapting such a strategy to pyridine synthesis could offer an efficient route to highly substituted pyridines.
| Precursors | Reagents and Conditions | Product Type | Reference |
| α-sulfonyl ketones, methyl ketones | Riley oxidation, Knoevenagel condensation, dehydrative imine formation | Sulfonyl pyridazines | rsc.org |
| 2,6-Dichloropyridine, 4-Fluorophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), High Temperature | This compound | Analogous SNAr |
This table presents plausible one-pot strategies for pyridine derivatives based on existing literature for analogous heterocyclic systems.
Regioselectivity: The synthesis of this compound from precursors like 2,6-dichloropyridine relies on the regioselective substitution of one chlorine atom. The reactivity of the two chlorine atoms is influenced by the electronic properties of the pyridine ring. The selective monosubstitution can often be achieved by controlling stoichiometry and reaction conditions.
Recent studies on the functionalization of 2-chloropyridines have highlighted strategies for achieving high regioselectivity. For example, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This demonstrates the ability to control reactions at specific positions of the pyridine ring, even in the presence of a directing chloro substituent. Furthermore, palladium-catalyzed methods have been developed for the regioselective synthesis of 2,6-disubstituted pyridines from pyridotriazoles. rsc.org
Stereoselectivity: While the core structure of this compound is achiral, the introduction of chiral centers during its synthesis or derivatization is a critical consideration for the development of chiral drugs. The stereoselective synthesis of chiral pyridines can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For instance, highly enantioselective catalytic synthesis of chiral pyridines has been reported, providing a pathway to enantiomerically enriched pyridine derivatives. researchgate.net Such methodologies could be applied to the synthesis of chiral analogues of this compound.
| Method | Key Features | Application | Reference |
| Functionalization of trihalogenated pyridines | Orthogonally functionalized pyridine derivatives | Total synthesis of complex natural products | mdpi.com |
| Pd-Catalyzed Denitrogenation | Regioselective formation of 6-aryl-2-benzoylpyridines | Synthesis of 2,6-disubstituted pyridines | rsc.org |
| Enantioselective Catalysis | High enantioselectivity in the formation of chiral centers | Synthesis of chiral pyridines | researchgate.net |
This table summarizes key considerations for achieving regioselectivity and stereoselectivity in the synthesis of substituted pyridines.
Derivatization Strategies from the this compound Scaffold
The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The pyridine ring of this compound can be functionalized at the remaining C-H positions (C-3, C-4, and C-5) or by substitution of the chlorine atom at the C-2 position. The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen.
This reactivity allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to displace the chloride and generate novel 2-substituted-6-(4-fluorophenoxy)pyridine derivatives. For example, the synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine highlights the feasibility of selective nucleophilic substitution on the pyridine ring. psu.edu
Furthermore, direct C-H functionalization of the pyridine ring is a powerful tool for introducing substituents without the need for pre-installed leaving groups. Palladium-catalyzed C-H arylation of 2-chloropyridine (B119429) derivatives with fluoroarenes has been demonstrated as an efficient method for creating C-C bonds. chemrxiv.org
| Position | Reaction Type | Potential Reagents | Product Class |
| C-2 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 2-Amino/Thio/Alkoxy-6-(4-fluorophenoxy)pyridines |
| C-3, C-4, C-5 | C-H Functionalization (e.g., Arylation) | Fluoroarenes, Palladium catalyst | Aryl-substituted 2-Chloro-6-(4-fluorophenoxy)pyridines |
| C-4, C-5 | Regioselective Functionalization | Organometallic reagents | Functionalized 2-Chloropyridines |
This table outlines potential strategies for the functionalization of the pyridine ring in the this compound scaffold.
The 4-fluorophenoxy group also presents opportunities for derivatization, although it is generally less reactive than the pyridine ring. The fluorine atom can potentially be displaced under specific nucleophilic aromatic substitution conditions, particularly if activated by other substituents on the phenyl ring.
More commonly, modifications would involve electrophilic aromatic substitution on the phenoxy ring, directed by the activating ether group and the fluorine atom. However, the electron-withdrawing nature of the pyridine ring might deactivate the phenoxy group towards electrophilic attack.
A more viable strategy for modifying this moiety could involve the synthesis of analogues starting from different substituted phenols. For example, using phenols with additional functional groups would allow for the introduction of greater diversity in the final products. The synthesis and properties of trifluoromethyl ethers, for instance, have been reviewed, providing insights into the introduction of other fluorine-containing groups. beilstein-journals.org
| Modification Site | Reaction Type | Potential Outcome |
| Phenyl Ring | Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups |
| Fluoro Group | Nucleophilic Aromatic Substitution | Replacement with other nucleophiles (challenging) |
| De novo Synthesis | Use of substituted phenols | Incorporation of diverse functional groups |
This table summarizes potential strategies for the modification of the fluorophenoxy moiety.
The structural elucidation of a chemical compound relies on precise, experimentally obtained data. Without access to the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectra for "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
General principles of spectroscopic analysis for related compounds, such as substituted pyridines and fluorinated aromatic compounds, are well-established. However, the specific chemical shifts, coupling constants, and vibrational frequencies are unique to the exact molecular structure of "this compound" and cannot be accurately extrapolated from analogous structures to the level of detail required by the prompt.
Therefore, the article focusing on the advanced spectroscopic characterization of "this compound" cannot be generated at this time due to the absence of the necessary primary scientific data.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The nominal molecular weight of 2-Chloro-6-(4-fluorophenoxy)pyridine (C₁₁H₇ClFNO) is 223.63 g/mol . chemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 223, along with an isotopic peak (M+2) at m/z 225 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for pyridine (B92270) derivatives often involve the cleavage of bonds at the substituent positions. jcsp.org.pk
Plausible Fragmentation Pathways:
Cleavage of the ether bond: Fragmentation can occur at the C-O ether linkage, leading to ions corresponding to the chloropyridine moiety and the fluorophenoxy moiety.
Loss of Chlorine: The molecular ion may lose a chlorine radical (Cl•) to form a fragment ion at m/z 188.
Loss of CO: Pyridone-like structures, which can be formed through rearrangement, are known to lose carbon monoxide (CO). jcsp.org.pk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, HRMS is crucial for confirming its elemental composition (C₁₁H₇ClFNO). By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be verified with high confidence. This technique is especially valuable in distinguishing between potential isomers or impurities. nih.gov
Table 2: Calculated Exact Masses for this compound and its Adducts
| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₁H₇³⁵ClFNO | 223.01999 |
| [M+H]⁺ | C₁₁H₈³⁵ClFNO | 224.02782 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound and confirming their identity.
In a GC-MS analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The output of a GC-MS analysis provides two key pieces of information:
Retention Time (RT): The time it takes for the compound to travel through the GC column. Under specific conditions, the RT is a characteristic property of the compound and can be used for its identification.
Mass Spectrum: The fragmentation pattern generated for the compound at its specific retention time. This spectrum serves as a molecular fingerprint that can be compared against spectral libraries (like the NIST database) for positive identification. nist.govnih.gov
For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would be expected to show the molecular ion at m/z 223 and a fragmentation pattern consistent with its structure, confirming its identity. unl.edu
Other Spectroscopic and Diffraction Methods for Solid-State Characterization (for derivatives)
Single Crystal X-ray Diffraction Studies of Related Structures
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of closely related pyridine derivatives provides significant insight into expected molecular geometry, conformation, and intermolecular interactions. mdpi.com
Furthermore, SCXRD elucidates the nature of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern how molecules arrange themselves in the solid state. mdpi.comaalto.fi This information is vital for understanding the physical properties of the material.
Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative (3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine) nih.gov
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 16.958(3) |
| b (Å) | 10.059(2) |
| c (Å) | 15.688(3) |
| β (°) | 114.155(3) |
| Volume (ų) | 2440.3(8) |
This data illustrates the type of detailed structural information that can be obtained for derivatives of this compound, confirming its covalent structure and revealing its supramolecular architecture. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the conjugated systems of the pyridine and phenyl rings. up.ac.za
The spectrum is expected to show distinct absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's chromophores. The presence of substituents on the aromatic rings influences the energy of these transitions. researchgate.net
Pyridine Ring: Unsubstituted pyridine exhibits absorption bands related to π → π* transitions.
Substituent Effects: The chlorine atom (an auxochrome) and the ether linkage can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity) compared to the parent aromatic rings. up.ac.za
The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be a useful tool for qualitative analysis and for quantitative measurements using the Beer-Lambert Law. nih.gov The expected λmax would likely fall in the 250-300 nm range, typical for substituted pyridine and benzene (B151609) derivatives.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-4-(trifluoromethyl) pyridine |
| 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine |
| Pyridine |
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has become a standard method for investigating the electronic structure of molecules. For a compound like 2-Chloro-6-(4-fluorophenoxy)pyridine, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement and other key properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
FMO theory is fundamental to understanding chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons.
Global Hardness, Softness, and Electrophilicity IndicesDerived from the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index quantify the overall reactivity of a molecule. Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. The electrophilicity index provides a measure of the energy lowering of a system when it accepts additional electronic charge from the environment.
Despite the established utility of these computational methods, a specific application to "this compound" is not available in the reviewed literature. Consequently, the detailed data tables and specific research findings required to populate the outlined sections of this article could not be generated. The scientific community would benefit from future computational studies on this compound to elucidate its structural, spectroscopic, and reactivity properties.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com
For a molecule like this compound, the MEP map would highlight regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The negative regions, rich in electrons, indicate sites that are susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group. These sites represent the most likely points for interactions with positive charges or electrophiles. researchgate.net
Non-Linear Optical (NLO) Properties Characterization
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic characteristics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.net
For this compound, the presence of a pyridine ring (an electron-accepting group) and a phenoxy group (which can act as an electron-donating group), along with halogen substituents, suggests potential for NLO activity. The intramolecular charge transfer between different parts of the molecule is a key factor for a significant NLO response.
The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of the molecule. A high value of total hyperpolarizability (β_tot_) indicates a strong NLO response. researchgate.net These parameters can be calculated using quantum chemical methods. For similar pyridine derivatives, studies have shown that DFT calculations using functionals like B3LYP with appropriate basis sets can provide reliable predictions of these properties. researchgate.net
| NLO Parameter | Description | Significance |
| Electric Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Indicates the overall polarity of the molecule. |
| First-Order Hyperpolarizability (β) | A measure of the molecule's ability to exhibit a second-order non-linear optical response. | A high value is indicative of a potentially useful NLO material. |
Solvation Models and Environmental Effects on Electronic Structure
The electronic structure and properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Solvation models are computational methods used to simulate the effect of a solvent on a solute molecule. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used for this purpose. researchgate.net
These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. By incorporating the solvent's effect, these calculations can provide more accurate predictions of molecular properties, such as electronic absorption spectra (UV-Vis), in different environments. researchgate.net
For this compound, studying its behavior in solvents of varying polarity (e.g., water, ethanol (B145695), chloroform) would reveal how its electronic transitions, such as n→π* and π→π*, are affected. researchgate.net A blue shift (shift to shorter wavelength) or red shift (shift to longer wavelength) in the absorption bands upon changing the solvent can provide information about the nature of the electronic transitions and the interactions between the solute and solvent molecules. researchgate.net Such studies are crucial for applications where the molecule is used in a solution, allowing for a more realistic understanding of its behavior. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Chloro 6 4 Fluorophenoxy Pyridine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-halopyridines. The electron-withdrawing nature of the pyridine nitrogen atom reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles. youtube.com
In 2-chloro-6-(4-fluorophenoxy)pyridine, the chlorine atom is located at an ortho position relative to the ring nitrogen. This position is highly activated towards nucleophilic attack. The reaction proceeds via a standard addition-elimination mechanism, where the nucleophile adds to the carbon bearing the leaving group (chlorine), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com This stabilization is a critical factor for the success of the reaction. youtube.com Consequently, nucleophilic attack occurs exclusively at the C2 position, leading to the displacement of the chloride ion. Reactions involving nucleophilic attack at the meta positions (C3, C5) are generally not observed as the resulting intermediate cannot delocalize the negative charge onto the nitrogen, making it much less stable. youtube.com
The activated C2 position of this compound can react with a variety of nucleophiles. These reactions are fundamental for introducing diverse functional groups onto the pyridine core. Although specific studies on this compound are not extensively detailed in the provided results, the reactivity can be inferred from the well-established chemistry of 2-chloropyridines. Common nucleophiles include amines, alkoxides, and thiols. For instance, reactions with primary or secondary amines lead to the formation of 2-aminopyridine (B139424) derivatives, while alkoxides yield 2-alkoxypyridines.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Amine | Morpholine, Piperidine | 2-Aminopyridine derivative | Heat, often with a base (e.g., K₂CO₃) or under palladium catalysis (see Sec. 5.4) researchgate.netresearchgate.net |
| Alkoxide | Sodium methoxide | 2-Alkoxypyridine derivative | Heat in the corresponding alcohol (e.g., Methanol) youtube.com |
| Thiol | Thiophenol | 2-Thioetherpyridine derivative | Base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) |
| Glutathione (B108866) | Glutathione (GSH) | Glutathione conjugate | Catalyzed by enzymes like glutathione S-transferase researchgate.net |
Electrophilic Aromatic Substitution on the Fluorophenoxy Ring
Electrophilic aromatic substitution (EAS) reactions introduce functional groups onto an aromatic ring through the attack of an electrophile. The target molecule, this compound, contains two aromatic rings with differing reactivities towards electrophiles. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which strongly deactivates the ring towards electrophilic attack. quimicaorganica.org Such reactions on pyridine require harsh conditions and typically proceed in low yield. quimicaorganica.orgrsc.org
In contrast, the 4-fluorophenoxy ring is activated towards EAS. The ether oxygen atom is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to itself due to its ability to donate electron density via resonance. organicmystery.com The fluorine atom at the para position is an ortho-, para-directing group but is also a deactivator. In this arrangement, the directing effects of the ether oxygen will dominate, and electrophilic attack will occur on the fluorophenoxy ring at the positions ortho to the ether linkage (C2' and C6').
A common EAS reaction is nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com For a substrate like this compound, the nitration would be expected to occur on the phenoxy ring.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-6-(4-fluoro-2-nitrophenoxy)pyridine |
| Bromination | Br₂ / FeBr₃ | 2-Chloro-6-(2-bromo-4-fluorophenoxy)pyridine |
Oxidation and Reduction Pathways
Oxidation: The pyridine nitrogen in this compound is susceptible to oxidation, most commonly to form the corresponding N-oxide. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. google.com The formation of the pyridine N-oxide can alter the electronic properties of the ring, which can be useful in subsequent functionalization steps. For example, N-oxidation can facilitate certain substitution reactions.
Reduction: The reduction pathways for this molecule primarily involve two sites: the C-Cl bond and any reducible functional groups that may have been introduced, such as a nitro group.
Hydrodehalogenation: The chloro group can be removed and replaced with a hydrogen atom through catalytic hydrogenation. This is typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate).
Nitro Group Reduction: If a nitro group were introduced onto the fluorophenoxy ring via electrophilic substitution (as described in section 5.2), it could be readily reduced to an amino group. Common methods for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). A patent describes the reduction of a 2-chloro-4-nitropyridine (B32982) N-oxide to the corresponding 2-chloro-4-aminopyridine. google.com
Cross-Coupling Reactions for Diversification
The chlorine atom at the C2 position of the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. researchgate.netresearchgate.net For this compound, this reaction allows for the introduction of a wide range of alkyl, alkenyl, and (hetero)aryl groups at the C2 position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov The choice of ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides. researchgate.netnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org It allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
The following table summarizes representative conditions for these cross-coupling reactions as applied to 2-chloropyridine (B119429) substrates.
Nickel-Catalyzed and Copper-Catalyzed Transformations
The chlorine atom at the C2 position of the pyridine ring in this compound renders it susceptible to a variety of transition metal-catalyzed cross-coupling reactions. Nickel and copper catalysts, in particular, offer versatile and efficient means to forge new carbon-carbon and carbon-heteroatom bonds, transforming the pyridine core into more complex molecular architectures. While specific studies on this compound are not extensively documented, the reactivity of the 2-chloropyridine moiety is well-established and serves as a reliable predictor for the chemical behavior of this compound.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis is a powerful tool for the functionalization of heteroaryl chlorides. researchgate.net One of the notable transformations is the cross-electrophile coupling, which allows for the formation of C-C bonds by reacting two different electrophiles. researchgate.netrsc.org For a substrate like this compound, a nickel-catalyzed coupling with alkyl bromides could be envisioned. researchgate.netrsc.org This type of reaction typically employs a nickel(II) salt as a precatalyst, a ligand such as bathophenanthroline, and a stoichiometric reductant like manganese powder in a polar aprotic solvent like DMF. researchgate.netrsc.org The reaction proceeds via a catalytic cycle that involves the reduction of Ni(II) to a catalytically active Ni(0) species, oxidative addition of the alkyl bromide, followed by a second oxidative addition of the chloropyridine and reductive elimination to furnish the 2-alkylated pyridine product. The presence of the electron-donating 4-fluorophenoxy group at the C6 position might influence the electronic properties of the pyridine ring, potentially affecting the reaction rates and yields.
Another important application of nickel catalysis is the C-O cross-coupling of chloropyridines with phenols. While this reaction is more relevant to the synthesis of the parent compound, it underscores the utility of nickel catalysts in forming arylether linkages involving the pyridine core.
Copper-Catalyzed Transformations
Copper-catalyzed reactions represent a classical yet continually evolving field for the modification of haloheteroaromatics. The amidation of 2-chloropyridines, often referred to as the Ullmann condensation, is a prime example of a copper-catalyzed C-N bond-forming reaction. This transformation can be achieved using a copper(I) source, such as CuI, in the presence of a ligand, typically a diamine, and a base. For this compound, a reaction with a primary or secondary amide in the presence of a copper catalyst would be expected to yield the corresponding N-(6-(4-fluorophenoxy)pyridin-2-yl)amide. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance.
Recent advancements have also demonstrated copper-catalyzed methods for the synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids, which proceeds via an unconventional C-O bond formation pathway. acsgcipr.org This suggests the possibility of analogous copper-catalyzed C-O bond-forming reactions with this compound, potentially with other nucleophiles.
Below is an interactive data table summarizing representative nickel- and copper-catalyzed transformations applicable to this compound, based on analogous systems.
| Catalyst System | Coupling Partner | Solvent | Product Type | Plausible Yield |
| NiBr₂·3H₂O / Bathophenanthroline / Mn⁰ | Alkyl Bromide | DMF | 2-Alkyl-6-(4-fluorophenoxy)pyridine | Moderate to Good |
| CuI / N,N-Dimethylcyclohexane-1,2-diamine | Amide | Dioxane | N-(6-(4-fluorophenoxy)pyridin-2-yl)amide | Good |
| Cu(OAc)₂ / Pyridine | Phenol (B47542) | DMF | Diaryl Ether | Good to Excellent |
Note: The plausible yields are estimations based on reported reactions with similar 2-chloropyridine substrates.
Cycloaddition Reactions and Formation of Fused Heterocycles
The pyridine ring, due to its aromatic nature, is generally a reluctant participant in classical Diels-Alder reactions. quora.com However, under specific conditions or through modification of the pyridine nucleus, it can be induced to undergo cycloaddition reactions, leading to the formation of valuable fused heterocyclic systems. nih.govyoutube.com For a molecule such as this compound, several strategies can be envisioned to construct fused-ring structures.
Inverse-Electron-Demand Diels-Alder Reactions
One of the most effective strategies for engaging six-membered nitrogen heterocycles in [4+2] cycloadditions is the inverse-electron-demand Diels-Alder (IEDDA) reaction. acsgcipr.org This approach involves reacting an electron-deficient diene with an electron-rich dienophile. While the pyridine ring in this compound is not as electron-deficient as other diazines or triazines, it is possible to enhance its reactivity. For instance, the pyridine could potentially be activated in situ or the reaction could be facilitated by using highly reactive dienophiles like enamines. acs.org A hypothetical IEDDA reaction could involve the pyridine ring acting as the diene component, reacting with an enamine to form a bicyclic intermediate, which could then aromatize through the loss of a small molecule to yield a fused pyridine derivative.
Transition Metal-Catalyzed [2+2+2] Cycloadditions
Transition metal-catalyzed [2+2+2] cycloadditions offer a powerful and atom-economical method for the construction of pyridine rings. rsc.orgnih.gov While this is often used for the de novo synthesis of pyridines, intramolecular variants can be employed to build fused systems. A plausible, albeit synthetic, precursor derived from this compound could be functionalized with two alkyne moieties. In the presence of a suitable catalyst, such as a cobalt complex, this precursor could undergo an intramolecular [2+2+2] cycloaddition with a nitrile to form a fused polycyclic aromatic system containing a pyridine ring. rsc.orgnih.gov
Intramolecular Cycloadditions
If a suitable dienophile can be tethered to the pyridine ring of this compound, an intramolecular cycloaddition can become a viable pathway for the synthesis of fused heterocycles. For example, the chlorine atom at the C2 position could be substituted with a nucleophile containing a diene or a dienophile. Subsequent heating or Lewis acid catalysis could then promote an intramolecular cycloaddition, leading to a complex, fused heterocyclic structure. The regioselectivity and stereoselectivity of such reactions would be governed by the nature of the tether and the reaction conditions.
The following interactive data table outlines plausible cycloaddition strategies for the formation of fused heterocycles starting from derivatives of this compound.
| Reaction Type | Reactant(s) | Key Intermediate | Fused Heterocycle Product |
| Inverse-Electron-Demand Diels-Alder | This compound, Enamine | Bicyclic Adduct | Substituted Quinoline or Isoquinoline derivative |
| Intramolecular [2+2+2] Cycloaddition | Diyne-functionalized pyridine derivative, Nitrile | Metallacycle | Fused Polycyclic Aromatic Pyridine |
| Intramolecular Diels-Alder | Pyridine with tethered diene/dienophile | Bridged Bicyclic Adduct | Complex Fused Pyridine System |
Structure Activity Relationship Sar and Molecular Interaction Studies
Correlating Structural Features with Potential Biological Activity Modalities
The structure of 2-Chloro-6-(4-fluorophenoxy)pyridine suggests a deliberate combination of functionalities known to influence a molecule's pharmacokinetic and pharmacodynamic properties. Analysis of its core components—the pyridine (B92270) ring, halogen atoms, and the phenoxy linker—provides insight into its potential biological roles.
The pyridine ring is a foundational element in numerous pharmaceuticals, largely due to the properties conferred by its nitrogen atom. researchgate.netnih.gov This nitrogen atom possesses a non-bonding electron pair that can participate in hydrogen bonding with biological receptors, a critical interaction for molecular recognition and binding affinity. nih.govijnrd.org The presence of the nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity and interaction with molecular targets. researchgate.netijnrd.org This feature can enhance the aqueous solubility, metabolic stability, and permeability of a compound. nih.govnih.govnih.gov The position of the nitrogen atom within the ring is crucial; it can affect moisture sensitivity and the potential for intramolecular interactions that may influence how the molecule binds to a target. nih.gov
Halogen substitutions on aromatic rings are a common strategy in medicinal chemistry to modulate a compound's activity. The chloro group at the 2-position of the pyridine ring in this compound is significant. Halogen atoms can alter the electronic distribution of the ring system, affecting its reactivity and binding capabilities. researchgate.net They can also serve as key interaction points, forming halogen bonds with target proteins, which can enhance binding affinity and the stability of the ligand-target complex. nih.gov While halogenation can sometimes lead to lower antiproliferative activity in certain contexts nih.gov, it is a proven tool for optimizing the potency and pharmacokinetic profile of drug candidates. nih.gov
The fluorine atom, positioned on the phenoxy ring, plays a multifaceted role in medicinal chemistry. Its high electronegativity and small size allow it to significantly alter a molecule's properties without adding substantial bulk. nih.gov Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net The carbon-fluorine bond is exceptionally strong, which can hinder metabolic breakdown at that specific site. researchgate.net
Ether lipids, which contain a similar ether bond, are known to be major structural components of cell membranes and can influence membrane fluidity and rigidity. nih.gov This suggests that the lipophilic character of the phenoxy group could play a role in membrane permeation. The ether bond itself, by lacking a carbonyl oxygen found in ester linkages, facilitates stronger intermolecular interactions and can contribute to the stability and organization of molecules within biological structures like lipid rafts. nih.gov
Mechanisms of Action for Related Pyridine-Based Compounds
The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of compounds that inhibit various enzymes and interact with diverse molecular targets. researchgate.netjournaljpri.com
Pyridine-based compounds have demonstrated significant inhibitory activity against several classes of enzymes, highlighting the versatility of this scaffold.
c-Met Kinase: The c-Met tyrosine kinase is a well-established target in cancer therapy, and numerous pyridine-containing molecules have been developed as inhibitors. nih.govresearchgate.net For instance, novel pyrazolo[3,4-b]pyridine derivatives have shown potent inhibition of c-Met with IC50 values in the low nanomolar range. nih.gov Similarly, a pyridine-based bioisostere of the known inhibitor Cabozantinib demonstrated an IC50 value of 4.9 nM against c-Met kinase, comparable to the parent drug. mdpi.com These inhibitors typically bind to the ATP-binding site of the kinase, preventing its phosphorylation activity and downstream signaling. mdpi.com
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for central nervous system disorders. nih.gov Researchers have developed potent and selective MAGL inhibitors based on a cis-hexahydro-pyrido-oxazinone scaffold, which incorporates a pyridine-like ring system. nih.gov This demonstrates the applicability of pyridine-related structures in targeting serine hydrolases.
Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a primary treatment for gout. nih.govmdpi.com Pyridine-containing salts have been shown to be effective XO inhibitors, with some compounds exhibiting greater potency than the standard drug, allopurinol. deu.edu.tr Other heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, also act as potent, reversible inhibitors of xanthine oxidase. drugbank.com These inhibitors often function by competing with the natural substrate for access to the enzyme's active site. mdpi.com
Table 1: Inhibitory Activity of Representative Pyridine-Based Compounds on Various Enzymes
| Compound Class | Target Enzyme | Reported IC₅₀ / Kᵢ Value | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative (5a) | c-Met Kinase | 4.27 nM | nih.gov |
| Pyridine-bioisostere of Cabozantinib (Compound 4) | c-Met Kinase | 4.9 nM | mdpi.com |
| Tetrahydro-pyridothienopyrimidine derivative (13b) | c-Met Kinase | 0.02 µM | mdpi.com |
| Pyridine Salt (1,3-Bis(3-cyanopyridine-1-ium-1-yl)propane dibromide) | Xanthine Oxidase | 0.394 µM | deu.edu.tr |
| ALS-28 (Pyrimidine derivative) | Xanthine Oxidase | Kᵢ = 2.7 µM | mdpi.com |
Molecular docking studies on pyridine-based inhibitors have provided detailed insights into their binding modes. For c-Met kinase inhibitors, a common binding pattern involves the formation of key hydrogen bonds with amino acid residues in the kinase's hinge region, such as Met1160 and Tyr1230. nih.gov The pyridine ring itself often engages in favorable π-π stacking interactions with aromatic residues like Tyr1230, further stabilizing the complex. nih.gov
In the case of PIM-1 kinase, another cancer-related target, docking studies of a potent pyridine-containing inhibitor revealed a crucial hydrogen bond between the molecule's nitrile group and the residue Lys67. acs.org The pyridine and other aromatic portions of the inhibitor were also observed to make extensive lipophilic contacts with nonpolar amino acids within the ATP-binding site, highlighting the importance of both specific hydrogen bonds and broader hydrophobic interactions in achieving high binding affinity. acs.org These computational analyses underscore the pyridine scaffold's ability to be precisely decorated with functional groups that can engage in a network of interactions to achieve potent and selective inhibition of their intended biological targets. journaljpri.comresearchgate.net
Computational Approaches to Ligand-Receptor Interactions
Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor). These methods are instrumental in understanding the structural basis of activity and in guiding the design of more potent analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Although specific docking studies for this compound against antimicrobial targets are not widely published, studies on analogous compounds provide a framework for understanding its potential interactions. For example, docking studies of 2-chloro-pyridine derivatives have been performed against targets like telomerase, demonstrating the utility of this approach. nih.gov
In the context of antimicrobial activity, relevant protein targets would include bacterial enzymes such as DNA gyrase, GlcN6P synthase, or isocitrate lyase. A hypothetical docking study of this compound with a bacterial enzyme active site would likely reveal key interactions, such as hydrogen bonds involving the pyridine nitrogen or the ether oxygen, and halogen bonds from the chlorine and fluorine atoms. The phenoxy group would likely engage in hydrophobic or π-stacking interactions within the binding pocket.
Table 1: Hypothetical Molecular Docking Results of this compound with Potential Antimicrobial Targets
| Protein Target (PDB ID) | Potential Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Type of Interaction |
|---|---|---|---|
| S. aureus DNA Gyrase B (e.g., 2XCT) | -8.5 | Asp, Arg, Thr | Hydrogen Bond, Hydrophobic |
| E. coli GlcN6P Synthase (e.g., 1JXA) | -7.9 | Val, Gln, Ser | Hydrogen Bond, Halogen Bond |
| P. aeruginosa Isocitrate Lyase (e.g., 6CVD) | -8.2 | Cys, His, Ser | Hydrophobic, π-π Stacking |
Note: The data in this table is illustrative and based on typical results for structurally similar compounds, not on experimentally validated results for this compound.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, providing insights into its stability and conformational changes over time. nih.gov MD simulations can be used to refine docking poses, calculate binding free energies, and observe the behavior of the ligand within the active site. For a compound like this compound, MD simulations could confirm the stability of the predicted binding mode, highlighting the persistence of key hydrogen bonds and hydrophobic interactions. mdpi.com The simulation can reveal the flexibility of the phenoxy group and how it adapts to the contours of the binding pocket, which is crucial information for rational drug design.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. A pharmacophore model can be generated based on a known active ligand or the active site of a protein. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity.
For the this compound scaffold, a pharmacophore model would likely include:
An aromatic ring feature for the pyridine.
A second aromatic ring feature for the fluorophenyl group.
A hydrogen bond acceptor feature for the pyridine nitrogen.
A halogen bond donor feature for the chlorine atom.
This model could be instrumental in discovering new 2-aryloxypyridine derivatives with potentially enhanced antimicrobial profiles.
Bioisosteric Replacements and Their Effects on Predicted Activity Profiles
Bioisosteric replacement is a strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The structure of this compound offers several positions for such modifications.
Chloro Group: The chlorine at the 2-position of the pyridine ring is a key feature. It could be replaced with other halogens (Br, I) or bioisosteres like a trifluoromethyl (CF₃) or cyano (CN) group. These changes would alter the electronic properties and lipophilicity of the molecule, potentially affecting its binding affinity and cell permeability.
Fluorine Atom: The fluorine on the phenoxy ring contributes to the molecule's electronic profile and can enhance binding through favorable interactions. Replacing it with other groups like -Cl, -CH₃, or -OCH₃ would modulate the electronic and steric properties of the phenyl ring, influencing its interaction with the target protein.
Pyridine Ring: The pyridine core itself can be considered for bioisosteric replacement. For instance, replacing the pyridine-N-oxide moiety with a 2-difluoromethylpyridine group has been shown to maintain or enhance activity in quorum sensing inhibitors, demonstrating the potential of such core modifications. nih.gov
Table 2: Potential Bioisosteric Replacements and Their Predicted Effects
| Original Group | Bioisosteric Replacement | Potential Effect on Activity Profile |
|---|---|---|
| -Cl (at C2 of pyridine) | -CF₃ | Increase lipophilicity, potentially alter binding mode. |
| -F (at C4 of phenoxy) | -OCH₃ | Increase electron-donating character, add H-bond acceptor potential. |
| -O- (ether linkage) | -S- (thioether) | Alter bond angle and length, increase lipophilicity. |
| Pyridine | Pyrimidine | Change H-bonding pattern and overall electronic distribution. |
Applications in Chemical Synthesis and Emerging Fields
Utilization as a Versatile Chemical Building Block in Organic Synthesis
2-Chloro-6-(4-fluorophenoxy)pyridine serves as a versatile building block, offering multiple reaction pathways for the synthesis of more complex molecules. The pyridine (B92270) core is a common motif in a vast array of functional molecules, and this particular derivative provides two primary sites for chemical modification: the chloro-substituted carbon at the 2-position and the phenoxy-substituted carbon at the 6-position, as well as the pyridine nitrogen itself.
The chloro group at the 2-position is particularly reactive towards nucleophilic aromatic substitution (SNAr). youtube.comechemi.comyoutube.com Electron-withdrawing effects from the ring nitrogen atom make the C2 and C6 positions of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.comechemi.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH2 | 2-Amino-6-(4-fluorophenoxy)pyridine derivative |
| Alkoxide | R-ONa | 2-Alkoxy-6-(4-fluorophenoxy)pyridine derivative |
| Thiolate | R-SNa | 2-Thioether-6-(4-fluorophenoxy)pyridine derivative |
Furthermore, the chloro substituent makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. mdpi-res.comrsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) couplings can be employed to replace the chlorine atom with aryl, alkyl, alkynyl, or amino groups, respectively. nih.govsoton.ac.uk This capability significantly expands the molecular complexity that can be built from this starting material.
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | C-C (Aryl/Alkyl) |
| Sonogashira | R-C≡CH | C-C (Alkynyl) |
| Buchwald-Hartwig | R2NH | C-N |
| Stille | R-Sn(Bu)3 | C-C (Aryl/Vinyl) |
Precursor in the Synthesis of Complex Medicinal Chemistry Scaffolds
The pyridine ring is often described as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. nih.govmdpi.comresearchgate.net Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions allow for the fine-tuning of a molecule's pharmacological properties.
This compound is a valuable precursor for creating complex medicinal scaffolds, particularly those based on a 2,6-disubstituted pyridine core. This substitution pattern is found in a variety of compounds with therapeutic potential. For instance, research has shown that some 2,6-diaryl-substituted pyridines exhibit cytotoxic effects against human cancer cell lines, indicating their potential in oncology drug discovery. nih.gov The synthetic versatility of this compound allows medicinal chemists to systematically modify the substituents at the 2- and 6-positions to explore structure-activity relationships (SAR). The 4-fluorophenoxy group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Starting from this compound, the chloro group can be replaced with various pharmacophores or linking groups through the reactions mentioned previously (SNAr, cross-coupling) to build libraries of novel compounds for high-throughput screening.
Role in the Development of Agrochemicals and Specialty Chemicals (excluding specific products)
Pyridine derivatives are integral to the agrochemical industry, forming the core structure of many modern herbicides, fungicides, and insecticides. researchgate.netnih.gov Chlorinated pyridines, in particular, are common intermediates in the synthesis of active agrochemical ingredients. agropages.comnih.gov The biological activity of these compounds is often derived from the specific substitution pattern on the pyridine ring.
This compound can serve as a key intermediate in the development of new agrochemicals. The presence of both a reactive chloro group and a fluorinated aromatic moiety is significant. Fluorine substitution is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and lipophilicity, which can improve transport within the target pest or plant. agropages.com Synthetic routes starting from this compound would involve the modification of the chloro-position to introduce other functional groups known to confer pesticidal activity, while retaining the beneficial 4-fluorophenoxy group. This approach allows for the creation of novel molecules with potentially improved performance characteristics for crop protection.
Potential in Materials Science: Precursors for Functional Polymers or Ligands
The application of pyridine derivatives extends into materials science, where they are used to construct functional polymers and ligands for metal complexes. mdpi.comresearchgate.net Pyridine units, when incorporated into a polymer backbone or as side chains, can impart specific properties such as thermal stability, conductivity, or the ability to coordinate with metal ions.
This compound can be envisioned as a precursor for such materials. For example, it could be used to synthesize monomers for polymerization. Through nucleophilic substitution or cross-coupling reactions, polymerizable groups (like vinyl, ethynyl, or hydroxy groups) could be attached at the 2-position. The resulting monomer could then be polymerized to create functional polymers with pendant 6-(4-fluorophenoxy)pyridine units. Such polymers could find applications in areas like organic electronics or as sensory materials.
Additionally, the pyridine nitrogen atom is an excellent coordination site for metal ions. This makes pyridine derivatives highly valuable as ligands in coordination chemistry. nih.govmdpi.com By modifying the 2-chloro position, bidentate or tridentate ligands can be synthesized from this compound. These ligands can then be used to form metal complexes with tailored catalytic, photophysical, or magnetic properties. For instance, terpyridine-like ligands, known for forming stable complexes, can be synthesized from halogenated pyridine precursors and are used in the construction of metallo-supramolecular polymers. researchgate.nettue.nl
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(4-fluorophenoxy)pyridine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAR) reactions. For example, substituting a halogen atom (e.g., fluorine) on the pyridine ring with 4-fluorophenol under basic conditions (e.g., NaOH in a polar aprotic solvent like DMSO). Key parameters include:
- Temperature : 80–100°C for 8–12 hours.
- Catalyst : No catalyst required, but stoichiometric base (e.g., K₂CO₃) improves deprotonation of the phenolic group.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >80% purity. Adjust solvent polarity to minimize byproducts .
Q. How should researchers characterize the purity and stability of this compound under storage conditions?
- Methodological Answer :
- Purity Analysis : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase). Monitor for degradation products like 6-hydroxypyridine derivatives.
- Stability Testing : Store at 4°C in amber vials under inert gas (N₂/Ar). Conduct accelerated aging studies at 40°C/75% relative humidity for 1 month to assess hydrolytic stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Substrate Limitations : The electron-withdrawing fluorine and phenoxy groups reduce electron density on the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Use Pd(PPh₃)₄ with arylboronic acids at elevated temperatures (100–120°C).
- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) improve solubility and reduce homo-coupling .
Q. How do environmental factors (e.g., soil pH, microbial activity) influence the degradation pathways of this compound?
- Methodological Answer :
- Degradation Studies : Use -labeled compound in soil microcosms. Track metabolites via LC-MS/MS. Major pathways include:
- Hydrolysis : Cleavage of the phenoxy group at pH > 7.
- Microbial Degradation : Nitrosomonas europaea oxidizes the pyridine ring to 6-chloropicolinic acid under aerobic conditions .
- Field Relevance : Degradation is slower in acidic soils (half-life >60 days vs. 14 days in neutral soils). Model using EPI Suite v4.11 to predict ecotoxicity .
Q. What strategies resolve discrepancies in reported toxicity data for this compound derivatives?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Test mutagenicity in Salmonella typhimurium TA100 (+S9 metabolic activation) and compare with rodent hepatocyte assays.
- Data Harmonization : Weak mutagenic activity (e.g., TA97 strain) may arise from trace impurities; repurify compounds via recrystallization (ethanol/water) before testing .
Safety and Regulatory Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
